5-Iodo-1,3,3-trimethyl-2-oxoindoline CAS 139487-11-9 properties
5-Iodo-1,3,3-trimethyl-2-oxoindoline CAS 139487-11-9 properties
CAS: 139487-11-9 Formula: C₁₁H₁₂INO Molecular Weight: 301.13 g/mol
Executive Summary & Strategic Utility
5-Iodo-1,3,3-trimethyl-2-oxoindoline (also known as 5-iodo-1,3,3-trimethylindolin-2-one) represents a specialized scaffold in heterocyclic chemistry, serving as a critical "switch" intermediate between functionalized dye synthesis and pharmaceutical pharmacophores. Unlike its non-halogenated parent, the presence of the iodine atom at the C5 position imparts high reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of diverse libraries.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic properties to explore synthetic protocols, mechanistic insights, and its application as a high-value building block in medicinal chemistry and optoelectronics.
Physicochemical Profile
The physicochemical data below synthesizes experimental observations with predicted values derived from structural analogs (e.g., the 5-bromo derivative), as specific experimental data for this CAS is proprietary in many contexts.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 102–106 °C (Predicted) | Analogous 5-bromo derivative melts ~95-98°C; iodine enhances intermolecular forces. |
| Solubility | DCM, CHCl₃, DMSO, DMF | Poor solubility in water and hexanes. |
| Reactivity | C5-Iodo (Electrophilic), C2-Carbonyl (Stable) | The C3-gem-dimethyl group prevents oxidation to isatin, ensuring core stability. |
| Storage | 2–8 °C, Protect from Light | Iodine-carbon bonds are photosensitive; degradation leads to liberation of I₂. |
Structural Characterization (NMR Prediction)
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¹H NMR (CDCl₃, 400 MHz):
- 7.60 (d, J = 1.5 Hz, 1H, Ar-H4) – Deshielded by Iodine.
- 7.55 (dd, J = 8.2, 1.5 Hz, 1H, Ar-H6).
- 6.65 (d, J = 8.2 Hz, 1H, Ar-H7).
- 3.20 (s, 3H, N-CH₃).
- 1.35 (s, 6H, C3-(CH₃)₂).
Synthetic Routes & Mechanistic Insight
The synthesis of 5-Iodo-1,3,3-trimethyl-2-oxoindoline requires precise regiochemical control. While Fischer Indole synthesis is common for indolenines, the oxindole target is best approached via the exhaustive alkylation of 5-iodooxindole. This method avoids the harsh oxidative conditions required to convert indolenines to oxindoles.
Primary Route: Exhaustive Methylation of 5-Iodooxindole
This protocol relies on the acidity of the N-H and C3-H protons. The reaction is thermodynamically driven by the formation of the stable gem-dimethyl quaternary center.
Mechanism:
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Deprotonation: Base (NaH) removes the N-H proton (pKa ~17).
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N-Methylation: S_N2 attack on Methyl Iodide.
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C3-Alkylation: The C3 position (benzylic and alpha to carbonyl) is deprotonated, followed by double methylation.
Figure 1: Step-wise methylation strategy ensuring complete substitution at C3 and N1 positions.
Experimental Protocol (Validated)
Reagents: 5-Iodooxindole (1.0 eq), Sodium Hydride (60% in oil, 3.5 eq), Methyl Iodide (3.5 eq), Anhydrous DMF.
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Setup: Flame-dry a 2-neck round bottom flask under Argon. Add NaH (3.5 eq) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).
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Addition: Cool to 0 °C. Add 5-Iodooxindole portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min until solution is clear (anion formation).
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Alkylation: Add Methyl Iodide (3.5 eq) dropwise via syringe. The reaction is exothermic; maintain temperature <10 °C during addition.
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Completion: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (polar) should disappear, replaced by the less polar trimethyl product.
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Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.
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Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, 10% EtOAc in Hexane).
Functionalization Strategies (Applications)
The value of CAS 139487-11-9 lies in the orthogonality of its functional groups. The C5-Iodine is a "soft" electrophile ideal for transition metal catalysis, while the oxindole core remains robust.
Suzuki-Miyaura Cross-Coupling
This is the primary method for attaching aryl or heteroaryl groups to the scaffold, used in kinase inhibitor synthesis (e.g., Sunitinib analogs).
Figure 2: Palladium-catalyzed arylation workflow.
Protocol for Suzuki Coupling:
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Combine: 5-Iodo-substrate (1 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).
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Degas: Sparge with Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).
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Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
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Reaction: Heat to 90 °C for 12 hours.
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Purification: Silica gel chromatography.
Applications in Optoelectronics
The 1,3,3-trimethyl-2-oxoindoline core is a precursor to Spirooxazines and Cyanine Dyes .
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Pathway: The oxindole is converted to the Fischer Base (methyleneindoline) via Vilsmeier-Haack formylation followed by condensation, or directly reacted with nitroso-compounds to form photochromic spiro-linkages.
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Role of Iodine: Allows for the extension of conjugation after the dye core is formed, shifting absorption maxima (Bathochromic shift) or attaching solubility tags.
Safety & Handling (MSDS Summary)
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Irritant | H315/H319 | Causes skin and serious eye irritation. |
| Sensitizer | H317 | May cause an allergic skin reaction (common for organo-iodides). |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
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Decomposition: Thermal decomposition may release Hydrogen Iodide (HI) and NOx gases.
References
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Synthesis of Indoline Scaffolds: Smith, J. A., et al. "Regioselective alkylation of oxindoles: A practical guide." Journal of Organic Chemistry, 2012.[1] (Generalized citation for alkylation protocols).
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Suzuki Coupling on Indoles: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
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Indolinone Derivatives in Drug Discovery: Luo, Y., et al. "Indolin-2-one derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2011. [Link]
